molecular formula C15H18N6O3 B12465122 N~2~-benzyl-6-(morpholin-4-yl)-5-nitropyrimidine-2,4-diamine

N~2~-benzyl-6-(morpholin-4-yl)-5-nitropyrimidine-2,4-diamine

Cat. No.: B12465122
M. Wt: 330.34 g/mol
InChI Key: ZLJRJWIMRPTMTG-UHFFFAOYSA-N
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Description

N2-BENZYL-6-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a benzyl group, a morpholine ring, and a nitro group attached to a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-BENZYL-6-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Nitro Group: The nitro group is introduced via nitration, using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, often using benzyl chloride in the presence of a base such as sodium hydroxide.

    Incorporation of the Morpholine Ring: The morpholine ring is attached via a nucleophilic substitution reaction, using morpholine and a suitable leaving group on the pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N2-BENZYL-6-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The benzyl and morpholine groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Benzyl chloride, morpholine, sodium hydroxide (NaOH).

Major Products Formed

    Aminopyrimidine Derivatives: Formed through reduction of the nitro group.

    Substituted Pyrimidines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

N2-BENZYL-6-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-BENZYL-6-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-AMINO-4-MORPHOLINO-6-NITROPYRIMIDINE: Similar structure but lacks the benzyl group.

    6-BENZYLAMINO-2,4-DIAMINOPYRIMIDINE: Similar structure but lacks the morpholine and nitro groups.

    4-MORPHOLINO-2,6-DIAMINOPYRIMIDINE: Similar structure but lacks the benzyl and nitro groups.

Uniqueness

N2-BENZYL-6-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE is unique due to the combination of the benzyl, morpholine, and nitro groups on the pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H18N6O3

Molecular Weight

330.34 g/mol

IUPAC Name

2-N-benzyl-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine

InChI

InChI=1S/C15H18N6O3/c16-13-12(21(22)23)14(20-6-8-24-9-7-20)19-15(18-13)17-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H3,16,17,18,19)

InChI Key

ZLJRJWIMRPTMTG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2[N+](=O)[O-])N)NCC3=CC=CC=C3

Origin of Product

United States

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